Cas no 1110662-23-1 (4-Chloro-2-fluoro-6-hydroxybenzamide)

4-Chloro-2-fluoro-6-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-fluoro-6-hydroxybenzamide

- DTXSID00732036

- SCHEMBL3023635

- 1110662-23-1

-

- インチ: InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12)

- InChIKey: IUFRXGFCSWGYNI-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(N)=O)C(O)=CC(Cl)=C1

計算された属性

- せいみつぶんしりょう: 188.9992843g/mol

- どういたいしつりょう: 188.9992843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-Chloro-2-fluoro-6-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019142820-25g |

4-Chloro-2-fluoro-6-hydroxybenzamide |

1110662-23-1 | 95% | 25g |

$5909.40 | 2023-09-04 | |

| Alichem | A019142820-10g |

4-Chloro-2-fluoro-6-hydroxybenzamide |

1110662-23-1 | 95% | 10g |

$3417.00 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757198-1g |

4-Chloro-2-fluoro-6-hydroxybenzamide |

1110662-23-1 | 98% | 1g |

¥5769.00 | 2024-08-09 | |

| Alichem | A019142820-5g |

4-Chloro-2-fluoro-6-hydroxybenzamide |

1110662-23-1 | 95% | 5g |

$2508.48 | 2023-09-04 |

4-Chloro-2-fluoro-6-hydroxybenzamide 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

4-Chloro-2-fluoro-6-hydroxybenzamideに関する追加情報

Introduction to 4-Chloro-2-fluoro-6-hydroxybenzamide (CAS No. 1110662-23-1)

4-Chloro-2-fluoro-6-hydroxybenzamide (CAS No. 1110662-23-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. The combination of a chloro, fluoro, and hydroxy substituent on the benzamide backbone provides a unique set of properties that make it an attractive candidate for further investigation.

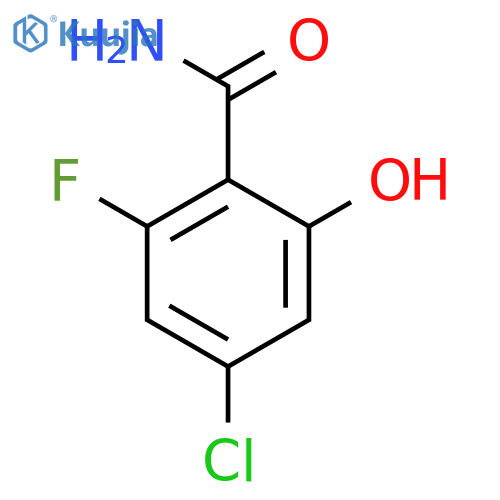

The chemical structure of 4-Chloro-2-fluoro-6-hydroxybenzamide is defined by its aromatic ring with specific functional groups. The presence of a chloro group at the 4-position, a fluoro group at the 2-position, and a hydroxy group at the 6-position imparts distinct physical and chemical properties to the molecule. These substituents can influence the compound's solubility, stability, and reactivity, making it a valuable starting material for synthetic chemistry and drug discovery.

Recent studies have highlighted the potential of 4-Chloro-2-fluoro-6-hydroxybenzamide in various biological contexts. One notable area of research is its role as a scaffold for the development of anti-inflammatory agents. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, asthma, and cardiovascular disorders. Compounds derived from 4-Chloro-2-fluoro-6-hydroxybenzamide have shown promising anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

In addition to its anti-inflammatory properties, 4-Chloro-2-fluoro-6-hydroxybenzamide has also been explored for its potential as an antitumor agent. Cancer remains one of the leading causes of mortality worldwide, and the development of new therapeutic strategies is essential. Research has demonstrated that derivatives of 4-Chloro-2-fluoro-6-hydroxybenzamide can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that this compound could serve as a lead molecule for the development of novel anticancer drugs.

The pharmacokinetic properties of 4-Chloro-2-fluoro-6-hydroxybenzamide have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.

In terms of synthetic accessibility, 4-Chloro-2-fluoro-6-hydroxybenzamide can be synthesized through well-established methods in organic chemistry. The synthesis typically involves multi-step reactions starting from readily available precursors such as 4-chloro-2-fluorophenol. The versatility of this synthetic route allows for the introduction of various functional groups to tailor the properties of the final product for specific applications.

The safety profile of 4-Chloro-2-fluoro-6-hydroxybenzamide is another important aspect to consider in its development as a pharmaceutical agent. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 4-Chloro-2-fluoro-6-hydroxybenzamide (CAS No. 1110662-23-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential in various disease contexts, highlighting its significance in advancing drug discovery and development efforts.

1110662-23-1 (4-Chloro-2-fluoro-6-hydroxybenzamide) 関連製品

- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)

- 2171224-47-6((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)

- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)